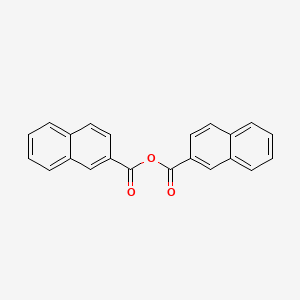

2-Naphthoic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El anhídrido 2-naftóico es un compuesto orgánico con la fórmula molecular C22H14O3. Se deriva del naftaleno, un hidrocarburo aromático policíclico. Este compuesto es conocido por su papel en diversas reacciones químicas y sus aplicaciones en investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El anhídrido 2-naftóico se puede sintetizar mediante la reacción del ácido 2-naftóico con anhídrido acético. La reacción típicamente implica calentar la mezcla para facilitar la formación del anhídrido. Otro método implica el uso de fosgeno como agente deshidratante en presencia de una base .

Métodos de producción industrial: En entornos industriales, el anhídrido 2-naftóico se produce mediante la oxidación del naftaleno seguida de ciclización. El proceso implica el uso de catalizadores como el pentóxido de vanadio y altas temperaturas para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El anhídrido 2-naftóico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar ácido naftaleno-2,3-dicarboxílico.

Reducción: Las reacciones de reducción pueden convertirlo en ácido 2-naftóico.

Sustitución: Puede participar en reacciones de sustitución electrófila debido a la presencia del anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo implican reactivos como el ácido sulfúrico o el ácido nítrico.

Principales productos formados:

Oxidación: Ácido naftaleno-2,3-dicarboxílico.

Reducción: Ácido 2-naftóico.

Sustitución: Diversos derivados de naftaleno sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

El anhídrido 2-naftóico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de colorantes, pigmentos y otros compuestos orgánicos.

Biología: Sirve como precursor para la síntesis de moléculas biológicamente activas.

Medicina: La investigación explora su potencial en el desarrollo de fármacos debido a su similitud estructural con otros compuestos bioactivos.

Industria: Se utiliza en la producción de polímeros y resinas.

Mecanismo De Acción

El mecanismo de acción del anhídrido 2-naftóico implica su reactividad como anhídrido. Puede reaccionar con nucleófilos, como aminas y alcoholes, para formar amidas y ésteres, respectivamente. Los objetivos moleculares y las vías implicadas dependen de las reacciones específicas que experimenta. Por ejemplo, en la formación de amidas, el anhídrido reacciona con una amina para formar una amida y un ácido carboxílico .

Compuestos similares:

Anhídrido ftálico: Similar en estructura pero derivado del ácido ftálico.

Anhídrido maleico: Otro anhídrido, pero derivado del ácido maleico.

Anhídrido succínico: Derivado del ácido succínico y utilizado en aplicaciones similares.

Singularidad: El anhídrido 2-naftóico es único debido a su esqueleto de naftaleno, que le confiere propiedades químicas y reactividad distintas en comparación con otros anhídridos. Su estructura aromática permite una variedad de reacciones de sustitución, lo que lo convierte en un intermedio versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

Phthalic anhydride: Similar in structure but derived from phthalic acid.

Maleic anhydride: Another anhydride but derived from maleic acid.

Succinic anhydride: Derived from succinic acid and used in similar applications.

Uniqueness: 2-Naphthoic anhydride is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity compared to other anhydrides. Its aromatic structure allows for a variety of substitution reactions, making it a versatile intermediate in organic synthesis .

Propiedades

Número CAS |

20176-11-8 |

|---|---|

Fórmula molecular |

C22H14O3 |

Peso molecular |

326.3 g/mol |

Nombre IUPAC |

naphthalene-2-carbonyl naphthalene-2-carboxylate |

InChI |

InChI=1S/C22H14O3/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Clave InChI |

YKFDZICYFPICJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)

![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)

![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)

![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)

![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)